molecular formula C6H8 B13578378 3-Hexen-1-yne CAS No. 2806-56-6

3-Hexen-1-yne

Cat. No.: B13578378
CAS No.: 2806-56-6
M. Wt: 80.13 g/mol
InChI Key: CLFYLNSQRWCJAY-AATRIKPKSA-N
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Description

3-Hexen-1-yne: is an organic compound with the molecular formula C₆H₈ . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The structure of this compound includes a triple bond between the third and fourth carbon atoms and a double bond between the fifth and sixth carbon atoms. .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hexen-1-yne can be synthesized through various methods. One common approach involves the reaction of vinylacetylene with ethylmagnesium bromide in the presence of a catalyst. Another method includes the alkylation of acetylene with propargyl bromide under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic coupling of acetylene with butadiene . This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Hexen-1-yne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 3-Hexen-1-one.

    Reduction: 3-Hexen-1-ol.

    Substitution: Haloalkynes.

Scientific Research Applications

3-Hexen-1-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential in the development of pharmaceuticals.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hexen-1-yne involves its ability to participate in nucleophilic addition and substitution reactions . The triple bond in its structure makes it highly reactive towards nucleophiles. The compound can form intermediate complexes with various reagents, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness of 3-Hexen-1-yne: this compound is unique due to the presence of both a triple bond and a double bond in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to other hexynes, making it a valuable compound in organic synthesis .

Properties

CAS No.

2806-56-6

Molecular Formula

C6H8

Molecular Weight

80.13 g/mol

IUPAC Name

(E)-hex-3-en-1-yne

InChI

InChI=1S/C6H8/c1-3-5-6-4-2/h1,5-6H,4H2,2H3/b6-5+

InChI Key

CLFYLNSQRWCJAY-AATRIKPKSA-N

Isomeric SMILES

CC/C=C/C#C

Canonical SMILES

CCC=CC#C

Origin of Product

United States

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